N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a benzyl group, a thiophene ring, and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, thiophene derivatives, and appropriate catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-7-cyano-2-ethyl-N-phenylheptanamide: Another thiazepane derivative with different substituents.
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate: A closely related compound with a carboxylate group instead of a carboxamide group.
Uniqueness
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(18-13-14-5-2-1-3-6-14)19-9-8-16(22-12-10-19)15-7-4-11-21-15/h1-7,11,16H,8-10,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSPVDAKQJYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.